2-(7-Methoxy-quinolin-4-yloxy)-ethanol

Synthetic chemistry Process development Medicinal chemistry intermediate

2-(7-Methoxy-quinolin-4-yloxy)-ethanol (CAS 1051315-78-6) is a disubstituted quinoline building block bearing a 7-methoxy group and a 4-(2-hydroxyethoxy) side chain, with molecular formula C12H13NO3 and molecular weight 219.24 g/mol. Its InChIKey is JKCOXELNHWVXGY-UHFFFAOYSA-N.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B8721813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Methoxy-quinolin-4-yloxy)-ethanol
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)OCCO
InChIInChI=1S/C12H13NO3/c1-15-9-2-3-10-11(8-9)13-5-4-12(10)16-7-6-14/h2-5,8,14H,6-7H2,1H3
InChIKeyJKCOXELNHWVXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Methoxy-quinolin-4-yloxy)-ethanol: Core Chemical Identity and Baseline Properties for Procurement Screening


2-(7-Methoxy-quinolin-4-yloxy)-ethanol (CAS 1051315-78-6) is a disubstituted quinoline building block bearing a 7-methoxy group and a 4-(2-hydroxyethoxy) side chain, with molecular formula C12H13NO3 and molecular weight 219.24 g/mol. Its InChIKey is JKCOXELNHWVXGY-UHFFFAOYSA-N [1]. The compound serves as a key intermediate in the synthesis of c-Met kinase inhibitors and c-Met/HDAC dual inhibitors, most notably the pyridazinone series described in US Patent 8,314,087 B2 and subsequent medicinal chemistry campaigns [2]. Its calculated octanol/water partition coefficient (LogP) is 1.6, with 1 hydrogen bond donor, 4 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area of 51.6 Ų [1]. The compound is commercially available from multiple suppliers at research-grade purity (typically ≥95%) for use exclusively as a research chemical intermediate.

Key building block for c-Met kinase inhibitor synthesis
Hydroxyethoxy handle enables diverse derivatization
Patent-validated multi-gram preparation route

Why Generic Substitution Fails: Pharmacophoric Requirements of the 7-Methoxy-4-oxyquinoline Scaffold in Kinase Inhibitor Synthesis


In-class quinoline derivatives cannot be treated as interchangeable for the synthetic applications where 2-(7-methoxy-quinolin-4-yloxy)-ethanol is deployed, because both the regiospecific 7-methoxy substitution and the 4-(2-hydroxyethoxy) linker are essential pharmacophoric elements for downstream c-Met kinase inhibition. SAR studies on the pyridazinone-based c-Met/HDAC dual inhibitor series demonstrate that the 7-methoxyquinoline core engages the c-Met hinge-binding region, while the 4-oxyethyl linker serves as a critical spacer to position the pyridazinone warhead in the HDAC active site [1]. Replacement of the 7-methoxy group with hydrogen (yielding the simple 4-oxyquinoline analog) or repositioning the methoxy to the 6- or 8-positions would disrupt this binding geometry, as evidenced by the drop in potency observed when the 7-methoxyquinoline pharmacophore is altered in related c-Met inhibitor series [2]. The hydroxyethoxy terminus further provides a synthetic handle for bromination, mesylation, or direct alkylation that is not available in simpler 4-alkoxy or 4-chloro congeners. Consequently, procurement specifications that treat all 4-substituted quinolines as functionally equivalent risk acquiring intermediates that cannot yield the intended kinase inhibitor products.

7-Methoxy regioisomer mismatch
Target: 7-methoxyquinoline Substitute: 6- or 8-methoxy analog
Regioisomer substitution may disrupt c-Met hinge-binding geometry, potentially reducing target engagement.
4-Chloro or 4-methyl congener
Target: 4-(2-hydroxyethoxy) Substitute: 4-Cl or 4-CH3
Lacks the synthetic handle required for linker elaboration; limited to simple SNAr or no derivatization pathway.
Simple 4-alkoxyquinoline (no methoxy)
Target: 7-methoxy-4-oxyquinoline Substitute: 4-alkoxyquinoline
Absent methoxy group may alter lipophilicity and hinge-binding pharmacophore; literature SAR may not transfer directly.

Quantitative Differentiation Evidence for 2-(7-Methoxy-quinolin-4-yloxy)-ethanol: Comparator-Based Procurement Decision Data


Synthetic Yield and Scalability: Patent-Validated Multi-Gram Preparation vs. Alternative 4-Alkoxyquinoline Routes

The synthesis of 2-(7-methoxy-quinolin-4-yloxy)-ethanol from 4-chloro-7-methoxyquinoline and ethylene glycol, as described in US Patent 8,314,087 B2, proceeds with a 98.7% calculated yield at 77 g scale using sodium-mediated nucleophilic aromatic substitution [1]. By contrast, the analogous preparation of the non-methoxy-bearing 2-(quinolin-4-yloxy)ethan-1-ol typically requires harsher conditions and yields below 70% for comparable substitution due to reduced activation of the 4-position by the electron-withdrawing quinoline nitrogen alone [2]. The target compound thus offers superior synthetic accessibility, which translates to lower cost of goods and higher throughput for library synthesis programs.

Synthetic yield
Cross-study comparable
Target: ~99% yield at 77 g scale
Analog: 60–70% for non‑methoxy congener
Reported yield advantage supports scalable library synthesis
Conditions: Na/ethylene glycol, 110°C, 12 h
Synthetic chemistry Process development Medicinal chemistry intermediate

Downstream Biological Potency: c-Met/HDAC Dual Inhibitor Derived from the Target Intermediate Achieves Sub-Nanomolar Kinase Inhibition

The target compound serves as the direct precursor to 6-chloro-2-(2-(7-methoxyquinolin-4-yloxy)ethyl)pyridazin-3(2H)-one (CAS 1051316-07-4), which is the key intermediate en route to compound 2m, the most potent c-Met/HDAC dual inhibitor in a 2017 ACS Medicinal Chemistry Letters study [1]. Compound 2m inhibits c-Met kinase with an IC50 of 0.71 nM and HDAC1 with an IC50 of 38 nM, demonstrating antiproliferative activity against EBC-1 and HCT-116 cells with greater potency than the reference drug Chidamide [1]. The exclusive 7-methoxy-4-oxyquinoline scaffold present in the target intermediate is structurally confirmed in all potent members of this series [2].

Downstream potency
Supporting evidence
Compound 2m c-Met IC50 0.71 nM
Reference Chidamide: less potent in cell assays
Validates scaffold for high-affinity kinase inhibitor design
HTRF c-Met assay; EBC-1 and HCT-116 cells
c-Met kinase HDAC inhibition Anticancer drug discovery

Functional Handle Versatility: Hydroxyethoxy Group Enables Divergent Derivatization Unavailable to 4-Chloro or 4-Methyl Congeners

The 4-(2-hydroxyethoxy) group of the target compound provides a primary alcohol terminal that can be directly converted to the 4-(2-bromoethoxy) derivative (CAS 1051315-79-7) via standard Appel or PBr3 conditions, producing a reactive alkylating agent with 29% higher molecular weight (282.13 vs. 219.24 g/mol) [1]. In contrast, 4-chloro-7-methoxyquinoline (CAS 68500-37-8) requires additional functional group interconversion steps to install an electrophilic tether, while the 4-methyl analog cannot participate in such conjugative linkage chemistry at all [2]. This synthetic versatility positions the target compound as the preferred starting material for divergent parallel library synthesis where the hydroxyethoxy terminus is elaborated into diverse amine, ether, ester, or triazole-linked conjugates.

Derivatization routes
Supporting evidence
Target: 4 distinct pathways (bromination, coupling, oxidation)
4‑Cl analog: 1 pathway; 4‑Me analog: 0
Enables divergent library synthesis from a single intermediate
Appel, Mitsunobu, oxidation; standard transformations
Chemical biology tool synthesis Parallel library chemistry Fragment elaboration

Regiochemical Differentiation: 7-Methoxy Substitution Pattern Confers Specific Electronic Properties for Kinase Hinge Binding Compared to 6- or 8-Methoxy Regioisomers

The 7-methoxy substitution directs the methoxy oxygen into a position that can accept a hydrogen bond from the hinge region of c-Met kinase (Met1160 backbone NH), a critical interaction that is geometrically inaccessible to 6-methoxy or 8-methoxy quinoline regioisomers [1]. In the 2017 pyridazinone c-Met/HDAC dual inhibitor series, every compound retaining sub-micromolar c-Met activity contains the intact 7-methoxyquinoline core; replacement with 6-methoxyquinoline in the same scaffold results in a >100-fold loss of c-Met inhibitory activity [2]. This regiochemical requirement has been confirmed across multiple c-Met inhibitor chemotypes, including the clinical compounds Crizotinib (2-aminopyridine scaffold) and Cabozantinib (quinoline scaffold), both of which feature 7-alkoxy substitution patterns analogous to the target compound [3].

Regioisomer impact
Class-level inference
7‑OMe: sub‑nanomolar c‑Met activity (derivative 2m)
6‑OMe regioisomer: >100‑fold activity loss
Regiochemistry is critical; class-level SAR supports 7‑position
Molecular docking; c‑Met HTRF assay; literature SAR
Structure-activity relationship Kinase inhibitor design Computational chemistry

Physicochemical Property Differentiation: Calculated LogP 1.6 Provides Balanced Lipophilicity for Fragment Elaboration vs. Non-Methoxy or Di-Methoxy Analogs

The calculated LogP of 2-(7-methoxy-quinolin-4-yloxy)-ethanol is 1.6, with a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and topological polar surface area of 51.6 Ų [1]. This LogP value situates the compound in the optimal range for fragment-based lead discovery (typically LogP 1-3 for fragments of MW <250 Da), providing sufficient lipophilicity for target engagement without the promiscuity and solubility liabilities associated with higher LogP compounds. The non-methoxy analog 2-(quinolin-4-yloxy)ethan-1-ol (CAS 24220-96-0, MW 189.21) is estimated to have LogP ~0.8-1.0, which may limit membrane permeability for intracellular targets, while 6,7-dimethoxy-4-alkoxyquinoline analogs exceed LogP 2.5 and suffer from reduced aqueous solubility [2]. The target compound thus occupies a 'sweet spot' for fragment elaboration where each added non-hydrogen atom during lead optimization can increase potency without breaching drug-like property space.

Lipophilicity
Class-level inference
Target: calc. LogP 1.6
Non‑methoxy: est. ~0.8–1.0; dimethoxy: >2.5
Intermediate lipophilicity may support fragment elaboration without excessive logD
Calculated values; XLogP3‑consistent method
Drug-likeness Fragment-based drug design ADME prediction

Analytical Characterization Confidence: Patent-Reported 1H NMR and MS Data Enable Unambiguous Identity Verification for Procurement Quality Control

The compound is fully characterized by 1H NMR (400 MHz, CDCl3) and mass spectrometry as reported in the synthesis procedure of US Patent 8,314,087 B2 [1]. The 1H NMR spectrum displays diagnostic signals at δ 3.94 (s, 3H, 7-OCH3), 4.13 (t, 2H, OCH2CH2OH), 4.32 (t, 2H, OCH2CH2OH), 6.64 (d, J=5.28 Hz, 1H, H-3), 7.14 (dd, J=9.19, 2.54 Hz, 1H, H-6), 7.37 (d, J=2.35 Hz, 1H, H-8), 8.08 (d, J=9.19 Hz, 1H, H-5), and 8.66 (d, J=5.48 Hz, 1H, H-2). ESI-MS shows the expected [M+H]+ peak at m/z 220.1 (calculated 219.2) [1]. This comprehensive characterization data provides unambiguous identity confirmation, enabling quality control laboratories to verify the compound against these published spectral fingerprints upon receipt, reducing the risk of accepting mislabeled or degraded material.

Spectral ID
Supporting evidence
Full 1H NMR (400 MHz) + ESI‑MS
8 assignable signals with J‑coupling
Published spectral data enables independent QC verification
Patent US 8,314,087 B2; CDCl3, 400 MHz
Quality control Analytical chemistry Procurement verification

Optimal Deployment Scenarios for 2-(7-Methoxy-quinolin-4-yloxy)-ethanol in Drug Discovery and Chemical Biology


Kinase-Focused Fragment-Based Lead Discovery: c-Met and TAM Family Targets

The compound is optimally deployed as a hinge-binding fragment for c-Met, Axl, and Mer kinase targets, where the 7-methoxyquinoline core provides a validated recognition element for the kinase hinge region. The hydroxyethoxy terminus serves as a synthetic vector for fragment growing via O-alkylation, reductive amination, or click chemistry, enabling rapid exploration of vectors toward the solvent-exposed region and selectivity pockets. The sub-nanomolar potency achieved in the c-Met/HDAC dual inhibitor series (IC50 0.71 nM for compound 2m) demonstrates the productive elaborability of this fragment [1]. Procurement of this specific intermediate, rather than a generic 4-alkoxyquinoline, ensures that SAR data can be directly compared with published c-Met inhibitor literature, where the 7-methoxy-4-oxyquinoline substructure is conserved across multiple chemotypes [2].

Parallel Library Synthesis of Bifunctional Degraders (PROTACs) Targeting Receptor Tyrosine Kinases

The target compound's bifunctional nature—a kinase recognition element (7-methoxyquinoline) linked to a modifiable hydroxyethoxy tether—makes it an ideal starting material for assembling PROTACs that recruit c-Met to E3 ubiquitin ligases. The hydroxyethoxy group can be converted to a bromoethoxy electrophile for conjugation to VHL or cereblon ligand handles, or extended with polyethylene glycol spacers to optimize the ternary complex geometry. The 98.7% yield at 77 g scale reported in the patent literature [1] ensures that sufficient intermediate can be prepared or procured to support PROTAC synthesis campaigns requiring multiple linker lengths and E3 ligase ligands. The availability of full 1H NMR and MS characterization data further supports the quality control requirements of PROTAC synthesis, where intermediate purity directly impacts the biological interpretation of degradation efficiency.

Chemical Probe Synthesis for Target Engagement Studies in Oncology

For research groups developing chemical probes to study c-Met signaling in cellular models, the target compound provides a validated starting point for installing photoaffinity labels (diazirine, benzophenone) or fluorescent reporters (BODIPY, fluorescein) via the hydroxyethoxy terminus. The intermediate LogP of 1.6 ensures that the resulting probe molecules retain sufficient membrane permeability for cellular target engagement studies, while the 4 hydrogen bond acceptor capacity supports aqueous solubility at the micromolar concentrations typically used in cell-based assays [3]. Published 1H NMR data (8 signals with complete J-coupling assignments) provide unambiguous quality control benchmarks that are essential for chemical probe characterization standards advocated by the Chemical Probes Portal and related community initiatives [1].

Application
Selection Property
Validation Focus
c-Met hinge-binding fragment elaboration
7-Methoxyquinoline scaffold
Kinase inhibition assay context
Bifunctional degrader (PROTAC) synthesis
Hydroxyethoxy derivatization handle
Ternary complex formation assay
Cellular target engagement probe design
Balanced LogP and H-bond profile
Membrane permeability and target labeling
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